molecular formula C13H22Cl3N3O B2807780 4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride CAS No. 2503204-77-9

4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride

Cat. No.: B2807780
CAS No.: 2503204-77-9
M. Wt: 342.69
InChI Key: PGZWTKMVUBHMPP-UHFFFAOYSA-N
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Description

4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride is a heterocyclic compound that contains a benzoxazine ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides and substituted aryl or heteroaryl derivatives, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the catalytic activity of enzymes like PARP1, leading to various biological effects . The compound’s structure allows it to bind with high affinity to multiple receptors, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazine ring with a piperazine moiety makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

4-methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.3ClH/c1-15-8-9-17-13-3-2-11(10-12(13)15)16-6-4-14-5-7-16;;;/h2-3,10,14H,4-9H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZWTKMVUBHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)N3CCNCC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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